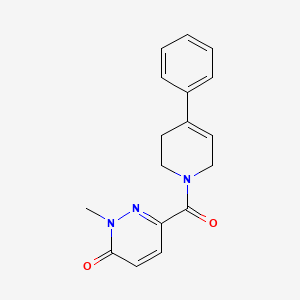
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one, also known as MPDP, is a pyridazinone derivative that has gained attention in the scientific community due to its potential applications in medical research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of enzymes involved in tumor growth or by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in tumor growth, as well as to modulate the activity of neurotransmitters in the brain. Additionally, 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one in lab experiments is its potential for use as a treatment for cancer and neurodegenerative disorders. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one. One area of interest is its potential as a cancer treatment, and further studies could investigate its efficacy in vivo. Another potential direction is its use as a treatment for neurodegenerative disorders, and further studies could investigate its effects in animal models. Additionally, further research could be done to elucidate the exact mechanism of action of 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one, which could aid in the development of more targeted treatments.
Synthesis Methods
The synthesis of 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one involves the reaction of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with 2-methyl-6-nitro-3-pyridinylmethylamine in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with a base to yield 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one.
Scientific Research Applications
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one has been studied for its potential applications in medical research. One study found that 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one exhibited antitumor activity in vitro, suggesting that it may have potential as a cancer treatment. Another study found that 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one had neuroprotective effects in a mouse model of Parkinson's disease, indicating that it may have potential as a treatment for neurodegenerative disorders.
properties
IUPAC Name |
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-19-16(21)8-7-15(18-19)17(22)20-11-9-14(10-12-20)13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUGHQYVZBEJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)

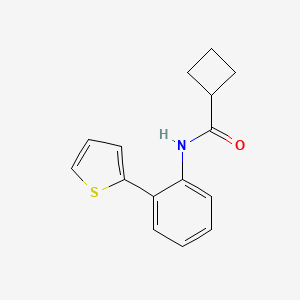
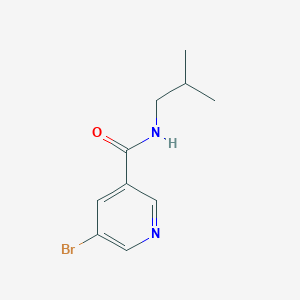
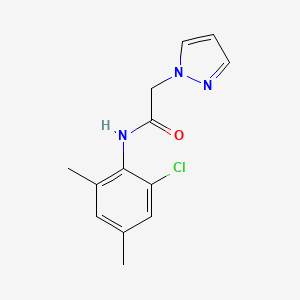

![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)
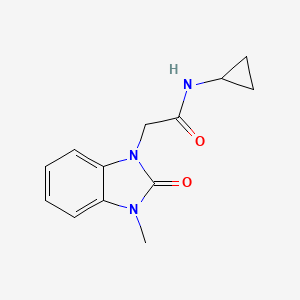



![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)
